5-Methylsalicylic acid

描述

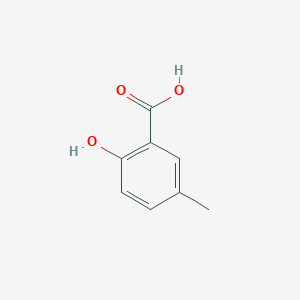

5-Methylsalicylic acid (5-MeSA), with the chemical formula C₈H₈O₃ and molecular weight 152.15 g/mol, is a derivative of salicylic acid (SA) featuring a methyl group (-CH₃) at the fifth carbon of the aromatic ring (Figure 1). This structural modification confers distinct physicochemical and biological properties compared to SA and other positional isomers. 5-MeSA is a white, odorless solid at room temperature, contrasting with methyl salicylate (MeSA), a volatile liquid with a wintergreen scent due to its methyl ester group on carbon 1 .

5-MeSA is synthesized via esterification of this compound or through metabolic pathways, such as the oxidation of 2,6-dimethylnaphthalene by Sphingomonas paucimobilis . Its applications span agriculture (as a plant defense inducer), pharmacology (as an analgesic precursor), and biotechnology (e.g., biofilm inhibition and nanoparticle synthesis) .

准备方法

Synthetic Routes and Reaction Conditions: 5-Methylsalicylic acid can be synthesized through the hydroxylation of 3-methylbenzoic acid.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves controlled hydroxylation reactions using catalysts and specific reaction conditions to ensure high yield and purity of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the phenol group is oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Halogenated or nitrated derivatives of this compound.

科学研究应用

Agricultural Applications

Disease Resistance in Plants

5-Methylsalicylic acid has been shown to enhance the defense mechanisms of plants against pathogens. Research indicates that 5-MeSA can induce the accumulation of NPR1, a key regulator in plant defense responses, leading to increased expression of defense-related genes such as PR1. This effect has been demonstrated in model organisms like Arabidopsis thaliana, where treatment with 5-MeSA resulted in reduced pathogen growth and improved plant resilience against infections like Pseudomonas syringae and the citrus greening pathogen Candidatus liberibacter spp. .

Phenolic Compound Enhancement

In apple cultivars, the application of 5-MeSA has been linked to an increase in phenolic compounds, which are vital for plant health and disease resistance. Studies report that the content of 5-MeSA in treated fruits was significantly higher than that of salicylic acid (SA), suggesting its effectiveness in enhancing protective biochemical pathways against fungal infections such as Monilinia laxa. .

Biochemical Research

Cellular Mechanisms

this compound serves as a biochemical reagent in various life science research applications. It is involved in studies related to apoptosis, autophagy, and immune responses. The compound has been utilized to explore its effects on cellular signaling pathways, including JAK/STAT and MAPK/ERK pathways, which are crucial for understanding disease mechanisms and therapeutic targets. .

Drug Development

The compound's structural similarities to salicylic acid make it a candidate for developing new therapeutic agents. Its ability to modulate immune responses and enhance cellular defense mechanisms positions it as a potential lead compound for creating new drugs targeting inflammation and infectious diseases. .

Analytical Applications

Chromatography Techniques

this compound is used in analytical chemistry for generating o-sulfate conjugates. It has been employed in ultra-performance liquid chromatography-time-of-flight mass spectrometry (UPLC-TOF-MS) for analyzing complex biological samples, showcasing its utility in biochemical analysis and metabolomics. .

Case Study 1: Induction of Defense Responses

A study demonstrated that applying 5-MeSA on apple fruits led to significant increases in phenolic content compared to untreated controls. The results indicated that the compound not only enhanced the fruit's natural defenses but also provided insights into its potential use as a biopesticide. .

Case Study 2: Interaction with Pathogens

In another investigation, researchers applied 5-MeSA to Arabidopsis plants infected with Pseudomonas syringae. The findings revealed that treated plants exhibited lower pathogen loads and increased expression of defense genes, highlighting the compound's role in enhancing plant immunity through systemic acquired resistance mechanisms. .

Summary Table of Applications

作用机制

The mechanism of action of 5-Methylsalicylic acid involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biological processes. The carboxylic acid group can also interact with proteins and other biomolecules, modulating their activity and function .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The position of substituents on the benzene ring critically influences the properties of salicylic acid derivatives (Table 1).

Table 1: Structural and Physical Properties of Salicylic Acid Analogs

Key observations:

- Substituent position dictates physical state : MeSA is liquid due to its ester group, while methyl-substituted SA analogs (3-MeSA, 4-MeSA, 5-MeSA) are solids .

- Steric effects : The methyl group at C5 in 5-MeSA may hinder enzymatic degradation by bacterial SA hydroxylases, enhancing its stability in biological systems .

Plant Defense Induction

In Arabidopsis thaliana, 5-MeSA activates systemic acquired resistance (SAR) by inducing NPR1 protein accumulation and PR1 gene expression, mechanisms critical for pathogen resistance. Its efficacy surpasses non-inducers (e.g., 3-hydroxybenzoic acid) and matches inducers like acetylsalicylic acid (AcSA) (Table 2) .

Table 2: Defense Response Induction in Arabidopsis

| Compound | NPR1 Accumulation | PR1 Expression | Pathogen Inhibition | Key References |

|---|---|---|---|---|

| 5-MeSA | +++ | +++ | +++ | |

| AcSA | +++ | +++ | ++ | |

| 3-MeSA | + | + | + | |

| 4-MeSA | + | + | + | |

| 5-ASA | ++ | ++ | ++ |

Key findings:

- Positional specificity : Substitutions at C2 or C5 (e.g., 5-MeSA) are optimal for defense induction, whereas C3/C4 substitutions (e.g., 3-MeSA) are less effective .

- Synergy with other analogs : 5-MeSA combined with 5-iodosalicylic acid exhibits enhanced antibacterial activity against Pseudomonas syringae .

Analgesic Activity

Derivatives of 5-MeSA, such as O-(4-methoxybenzoyl)-5-MeSA, demonstrate superior analgesic activity compared to aspirin (Table 3).

Table 3: Analgesic Efficacy of 5-MeSA Derivatives

| Derivative | ED₅₀ (mg/kg) | Aspirin ED₅₀ (mg/kg) | Key References |

|---|---|---|---|

| O-(4-Methoxybenzoyl)-5-MeSA | 46.54 | 135.68 | |

| O-(4-Trifluoromethylbenzoyl)-5-MeSA | 43.34 | 135.67 | |

| O-(4-Fluorobenzoyl)-5-MeSA | 42.66 | 134.90 |

Mechanistic insights:

- The C5 methyl group enhances binding to cyclooxygenase (COX) enzymes or improves pharmacokinetics (e.g., bioavailability) .

Molluscicidal Activity

5-MeSA derivatives with alkyl chains (7–13 carbons) exhibit potent activity against Oncomelania hupensis, a snail hosting Schistosoma parasites. E-isomers of 5-alkylsalicylic acids show higher efficacy than Z-isomers .

Cross-Reactivity in Immunoassays

In fluorescent polarization immunoassays (FPIA) for salicylates, 5-MeSA exhibits 1200% cross-reactivity due to its C5 substitution, far exceeding 5-ASA (122%) and diflunisal (222%). This property can lead to false-positive results in clinical settings .

生物活性

5-Methylsalicylic acid (5-MeSA), a derivative of salicylic acid, has garnered attention in recent years for its diverse biological activities, particularly in plant defense mechanisms and potential therapeutic applications. This article delves into the biological activity of 5-MeSA, supported by research findings, case studies, and data tables.

This compound is classified as a salicylate with the following chemical characteristics:

- Molecular Formula: C₈H₈O₃

- Molecular Weight: 152.15 g/mol

- CAS Number: 89-56-5

- Melting Point: 151.0 to 153.0 °C

- Purity: >98% .

5-MeSA plays a crucial role in plant defense against pathogens. It is known to induce systemic acquired resistance (SAR) by enhancing the expression of pathogenesis-related proteins and the accumulation of key regulatory proteins involved in plant immunity.

Key Findings:

- Induction of NPR1 Accumulation: Research indicates that 5-MeSA can induce the accumulation of NPR1, a master regulator in plant defense responses, leading to enhanced resistance against pathogens such as Pseudomonas syringae .

- Inhibition of Pathogen Growth: In experiments with Arabidopsis, 5-MeSA demonstrated significant inhibition of bacterial growth and promoted interactions among NPR proteins, which are critical for effective defense signaling .

Antifungal and Antimicrobial Activity

Recent studies have highlighted the antifungal properties of 5-MeSA, particularly against Monilinia laxa, a pathogen responsible for brown rot in apples. The compound shows potential as both a preventive and curative treatment:

- Preventive Effects: Application of 5-MeSA resulted in increased phenolic compound content, which is associated with enhanced resistance to fungal infections.

- Curative Effects: When applied after infection, 5-MeSA still significantly reduced disease severity and incidence .

Comparative Efficacy Table

| Treatment Type | Compound | Disease Severity Reduction (%) | Phenolic Content Increase (%) |

|---|---|---|---|

| Preventive | 5-MeSA | 60 | 150 |

| Curative | 5-MeSA | 45 | 120 |

| Control | Salicylic Acid | 30 | 80 |

Case Studies

- Apple Brown Rot Study: A study involving apple fruits treated with salicylic acid (SA) and methyl salicylic acid (MeSA) demonstrated that MeSA provided superior protection against M. laxa, with significantly higher phenolic compound levels observed in treated tissues .

- Bacterial Pathogen Resistance: In trials assessing the efficacy of various SA analogs, including 5-MeSA, it was found that these compounds could effectively reduce colony-forming units (CFUs) of bacterial pathogens by an order of magnitude compared to untreated controls .

Safety and Toxicity

While 5-MeSA is generally recognized for its beneficial effects in plants and potential therapeutic uses, it is essential to consider safety aspects:

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying 5-methylsalicylic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or microbial pathways (e.g., fungal polyketide synthases). Purification requires recrystallization using ethanol/water mixtures, with purity assessed via HPLC (>98%) or melting point analysis (150–154°C, lit.) . Ensure strict control of reaction conditions (e.g., temperature, solvent ratios) to minimize by-products like 3-methyl isomers. Characterization should include -NMR (δ 2.3 ppm for methyl group, δ 6.8–7.2 ppm for aromatic protons) and FT-IR (broad O–H stretch at 3200–3400 cm, carbonyl at 1680 cm) .

Q. How can researchers ensure reproducibility when studying this compound’s physicochemical properties?

- Methodological Answer : Document solvent systems (e.g., aqueous vs. organic), temperature gradients, and instrument calibration details. For solubility studies, use standardized buffers (pH 2–12) and report equilibration times. Purity validation via UV-Vis spectrophotometry (λmax ≈ 300 nm) and cross-validate with elemental analysis (C: 63.15%, H: 5.30%, O: 31.55%) . Reference established protocols from journals like the Beilstein Journal of Organic Chemistry to align with reproducibility guidelines .

Q. What safety protocols are critical for handling this compound in experimental workflows?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation (H335) or skin contact (H315). Store in airtight containers away from strong oxidizers (e.g., HNO3) and bases. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation for pulmonary edema risk .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for enhanced bioactivity?

- Methodological Answer : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to assess binding affinities with target enzymes (e.g., cyclooxygenase). Validate predictions with synthetic derivatives, prioritizing substituents at the 3- or 6-positions for steric/electronic tuning . Use software like Gaussian or AutoDock, referencing parameters from studies on fluorosalicylic acid analogs .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct systematic reviews adhering to Cochrane Handbook guidelines: (1) Define inclusion criteria (e.g., in vitro vs. in vivo studies), (2) Assess bias via risk-of-tools (e.g., SYRCLE for animal studies), (3) Perform meta-analysis if homogeneity exists. For example, discrepancies in antimicrobial efficacy may arise from strain variability or solvent effects (DMSO vs. aqueous) .

Q. How can researchers characterize unknown degradation products of this compound under varying storage conditions?

- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) in negative mode to identify degradation pathways (e.g., decarboxylation or hydroxylation). Compare fragmentation patterns with libraries (e.g., NIST). Stability studies should monitor temperature (4°C vs. 25°C) and humidity (40–60% RH) over 6–12 months .

Q. What advanced techniques validate the role of this compound in metabolic pathways within microbial systems?

- Methodological Answer : Isotopic labeling (e.g., -glucose) coupled with NMR or GC-MS tracks carbon flux in fungal biosynthetic pathways. Knockout mutants of polyketide synthase genes (e.g., msas in Penicillium spp.) can confirm pathway specificity .

Q. Methodological Guidance

Q. How to design a robust literature search strategy for this compound’s applications in material science?

- Methodological Answer : Use Boolean operators in databases (Scopus, Web of Science): ("this compound" OR "5-MSA") AND ("coordination polymer" OR "metal-organic framework"). Filter by publication date (last 10 years) and document type (articles, patents). Track citations via Zotero and prioritize journals like Journal of Inorganic Biochemistry for metallocomplex studies .

Q. What analytical methods distinguish this compound from structurally similar isomers (e.g., 3-methylsalicylic acid)?

- Methodological Answer : X-ray crystallography provides definitive structural confirmation. For routine analysis, use -NMR: this compound shows a singlet for the methyl group (δ 2.3 ppm), while 3-methyl isomers exhibit splitting due to adjacent protons. HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) resolves isomers by retention time .

Q. Data Interpretation and Reporting

Q. How should researchers address variability in spectroscopic data for this compound across publications?

- Methodological Answer : Calibrate instruments using certified reference materials (CRMs) and report solvent effects (e.g., DMSO-d6 vs. CDCl3 shifts). Disclose integration parameters (e.g., relaxation delays in NMR) and baseline correction methods in FT-IR. Cross-reference with databases like SDBS or PubChem .

Q. What statistical approaches are appropriate for dose-response studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50 values. Report confidence intervals (95%) and apply ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. Include negative controls to account for solvent cytotoxicity .

属性

IUPAC Name |

2-hydroxy-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGBEGBHXSAQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237472 | |

| Record name | 5-Methylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-56-5 | |

| Record name | 5-Methylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylsalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-m-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CRESOTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GAI2MTV5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。